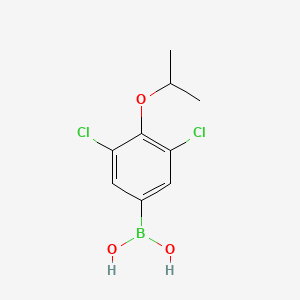

3,5-ジクロロ-4-イソプロポキシフェニルボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-Dichloro-4-isopropoxyphenylboronic acid: is an organoboron compound that is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine atoms at the 3 and 5 positions and an isopropoxy group at the 4 position. It is a valuable reagent in the formation of carbon-carbon bonds, making it an essential tool in the synthesis of various organic molecules.

科学的研究の応用

Chemistry:

Organic Synthesis: This compound is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products.

Material Science: It is employed in the preparation of advanced materials such as polymers and liquid crystals.

Biology and Medicine:

Drug Discovery: 3,5-Dichloro-4-isopropoxyphenylboronic acid is used in the development of new drug candidates through the synthesis of bioactive molecules.

Bioconjugation: It is utilized in the conjugation of biomolecules for various biological studies and diagnostic applications.

Industry:

Agriculture: The compound is used in the synthesis of agrochemicals that protect crops from pests and diseases.

Electronics: It is involved in the production of electronic materials with specific properties.

作用機序

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , suggesting that the compound might interact with palladium catalysts and various organic groups in these reactions.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound likely participates in transmetalation, a process where it transfers its organoboron group to a palladium catalyst . This reaction forms a new carbon-carbon bond, contributing to the formation of larger organic molecules .

Biochemical Pathways

In the broader context of suzuki-miyaura cross-coupling reactions, the compound contributes to the synthesis of complex organic molecules, potentially affecting various biochemical pathways depending on the specific molecules synthesized .

Result of Action

The molecular and cellular effects of 3,5-Dichloro-4-isopropoxyphenylboronic acid are likely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

The action, efficacy, and stability of 3,5-Dichloro-4-isopropoxyphenylboronic acid can be influenced by various environmental factors. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a base) can significantly impact the compound’s performance .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4-isopropoxyphenylboronic acid typically involves the following steps:

Halogenation: The starting material, 4-isopropoxyphenol, undergoes halogenation to introduce chlorine atoms at the 3 and 5 positions.

Borylation: The halogenated intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid group to the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of 3,5-Dichloro-4-isopropoxyphenylboronic acid can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation and Reduction: While less common, 3,5-Dichloro-4-isopropoxyphenylboronic acid can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Palladium Catalyst: Palladium acetate or palladium chloride is commonly used as the catalyst in Suzuki-Miyaura coupling reactions.

Base: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reaction.

Solvent: Solvents like tetrahydrofuran or dimethylformamide are often employed to dissolve the reactants and provide a suitable medium for the reaction.

Major Products: The primary product of the Suzuki-Miyaura coupling reaction involving 3,5-Dichloro-4-isopropoxyphenylboronic acid is the corresponding biaryl compound, which can be further functionalized for various applications.

類似化合物との比較

3,4-Dichlorophenylboronic acid: Similar in structure but lacks the isopropoxy group.

4-Isopropoxyphenylboronic acid: Similar but lacks the chlorine substituents on the phenyl ring.

Uniqueness: 3,5-Dichloro-4-isopropoxyphenylboronic acid is unique due to the presence of both chlorine and isopropoxy substituents, which can influence its reactivity and selectivity in various chemical reactions. This combination of functional groups makes it a versatile reagent in organic synthesis.

生物活性

3,5-Dichloro-4-isopropoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes chlorine and isopropoxy substituents that influence its reactivity and interaction with biological targets.

- Molecular Formula : C₁₃H₁₈BCl₂O₄

- Molecular Weight : 295.01 g/mol

- Structure : The compound features a phenyl ring substituted with two chlorine atoms and an isopropoxy group, which contributes to its overall biological activity.

The biological activity of 3,5-Dichloro-4-isopropoxyphenylboronic acid can be attributed to its ability to interact with various enzymes and receptors. Boronic acids are known for their capacity to form reversible covalent bonds with diols in biological systems, which can inhibit enzyme activity or alter receptor function.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.

- Molecular Interactions : The presence of electron-withdrawing (chlorine) and electron-donating (isopropoxy) groups can enhance binding affinity to biological targets.

Biological Activity Studies

Research has indicated that 3,5-Dichloro-4-isopropoxyphenylboronic acid exhibits significant biological activities that warrant further investigation.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Inhibition Studies :

- A study demonstrated that 3,5-Dichloro-4-isopropoxyphenylboronic acid can inhibit the activity of certain proteases, suggesting a role in therapeutic applications against diseases where these enzymes are overactive.

-

Molecular Docking Analysis :

- Molecular docking simulations have indicated favorable interactions between this compound and key proteins involved in cancer progression, providing a basis for its potential use in cancer therapy.

-

Pharmacological Characterization :

- Research has characterized the pharmacological profile of this compound, revealing its capacity to modulate receptor activity, particularly in nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders.

特性

IUPAC Name |

(3,5-dichloro-4-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BCl2O3/c1-5(2)15-9-7(11)3-6(10(13)14)4-8(9)12/h3-5,13-14H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTEROWRZDFNANP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)OC(C)C)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681610 |

Source

|

| Record name | {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-62-5 |

Source

|

| Record name | {3,5-Dichloro-4-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。